molecular formula C8H8Cl2N2O B13631231 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride

1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride

Cat. No.: B13631231
M. Wt: 219.06 g/mol
InChI Key: DWVCPFAPAHYHTR-UHFFFAOYSA-N
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Description

1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings.

Preparation Methods

The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride can be achieved through various synthetic routes. One common method involves the reaction of pyrrolo[2,3-b]pyridine with carbonyl chloride under controlled conditions. The reaction typically requires the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to streamline the production process .

Chemical Reactions Analysis

1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can block their activity and inhibit the growth of cancer cells . The pathways involved in this mechanism include the RAS-MEK-ERK and PI3K-Akt signaling pathways, which are critical for cell survival and proliferation .

Comparison with Similar Compounds

1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride can be compared with other pyrrolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbonyl chloride group, which provides additional reactivity and potential for further functionalization.

Properties

Molecular Formula

C8H8Cl2N2O

Molecular Weight

219.06 g/mol

IUPAC Name

2,3-dihydropyrrolo[2,3-b]pyridine-1-carbonyl chloride;hydrochloride

InChI

InChI=1S/C8H7ClN2O.ClH/c9-8(12)11-5-3-6-2-1-4-10-7(6)11;/h1-2,4H,3,5H2;1H

InChI Key

DWVCPFAPAHYHTR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC=N2)C(=O)Cl.Cl

Origin of Product

United States

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